molecular formula C7H4F3IO3S B137863 2-Iodophenyl Trifluoromethanesulfonate CAS No. 129112-26-1

2-Iodophenyl Trifluoromethanesulfonate

Cat. No.: B137863
CAS No.: 129112-26-1
M. Wt: 352.07 g/mol
InChI Key: AXIDYNSWXPNBLG-UHFFFAOYSA-N
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Description

2-Iodophenyl Trifluoromethanesulfonate is an organoiodine compound with the molecular formula C7H4F3IO3S. It is commonly used as a reagent in organic synthesis, particularly in the preparation of aryl triflates and in the generation of arynes. The compound is known for its high reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodophenyl Trifluoromethanesulfonate can be synthesized through the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the product through techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted aromatic compounds, biaryl compounds, and various heterocycles .

Scientific Research Applications

2-Iodophenyl Trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Iodophenyl Trifluoromethanesulfonate involves the activation of the aromatic ring through the electron-withdrawing trifluoromethanesulfonate group. This activation facilitates nucleophilic attack and the formation of reactive intermediates such as arynes. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or catalyst used .

Comparison with Similar Compounds

  • 2-Bromophenyl Trifluoromethanesulfonate
  • 2-Chlorophenyl Trifluoromethanesulfonate
  • 2-Fluorophenyl Trifluoromethanesulfonate

Comparison: 2-Iodophenyl Trifluoromethanesulfonate is unique due to the presence of the iodine atom, which enhances its reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, facilitating various substitution and coupling reactions .

Properties

IUPAC Name

(2-iodophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIDYNSWXPNBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444882
Record name 2-Iodophenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129112-26-1
Record name 2-Iodophenyl triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129112-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodophenyl Trifluoromethanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID80444882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Iodophenyl Trifluoromethanesulfonate a superior aryne precursor compared to other options?

A1: Research has shown that this compound demonstrates superior efficacy as an aryne precursor, particularly in nonpolar solvents []. This is in contrast to other 3-methoxyaryne precursors that have been studied. This enhanced reactivity makes it a valuable tool in synthetic chemistry.

Q2: Can you describe an efficient synthetic route for the preparation of diverse this compound derivatives?

A2: A practical method for synthesizing a range of this compound derivatives involves a three-step sequence []:

    Q3: How is this compound used in the synthesis of benzocyclobutenone derivatives?

    A3: this compound serves as a precursor to generate benzynes, which are highly reactive intermediates []. These benzynes can then react with various substrates, such as ketene silyl acetals, to form structurally complex molecules like benzocyclobutenone derivatives. This reaction pathway highlights the versatility of this compound in constructing valuable synthetic intermediates.

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